![molecular formula C6H5F2N3 B10903789 [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B10903789.png)

[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

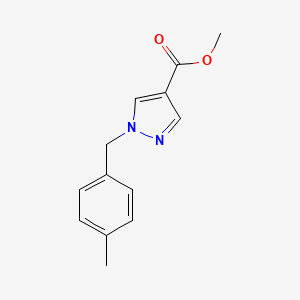

[1-(Difluorométhyl)-1H-pyrazol-4-yl]acétonitrile: est un composé chimique caractérisé par la présence d'un groupe difluorométhyle lié à un cycle pyrazole, avec un groupe acétonitrile en position 4.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du [1-(Difluorométhyl)-1H-pyrazol-4-yl]acétonitrile implique généralement les étapes suivantes :

Formation du cycle pyrazole : Cela peut être réalisé par la réaction de l'hydrazine avec une 1,3-dicétone, conduisant à la formation du noyau pyrazole.

Introduction du groupe difluorométhyle : Le groupe difluorométhyle peut être introduit par des réactions de difluorométhylation, souvent en utilisant des agents difluorométhylant tels que l'iodure de difluorométhyle ou la sulfone de difluorométhyle.

Attachement du groupe acétonitrile : Cette étape implique la réaction du dérivé pyrazole avec l'acétonitrile dans des conditions appropriées, souvent en utilisant une base pour faciliter la substitution nucléophile.

Méthodes de production industrielle : La production industrielle du [1-(Difluorométhyl)-1H-pyrazol-4-yl]acétonitrile peut impliquer des versions optimisées des voies de synthèse ci-dessus, en se concentrant sur la capacité d'adaptation, la rentabilité et les considérations environnementales. La chimie en flux continu et les processus catalytiques sont souvent utilisés pour améliorer l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions :

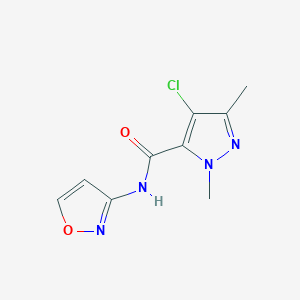

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe difluorométhyle, conduisant à la formation de difluorométhylcétones ou d'acides carboxyliques.

Réduction : Les réactions de réduction peuvent cibler le groupe nitrile, le convertissant en amines primaires dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.

Réduction : L'hydrogénation catalytique ou l'utilisation d'agents réducteurs comme l'hydrure de lithium aluminium peuvent faciliter la réduction du groupe nitrile.

Substitution : Des agents halogénants, des nucléophiles et des bases sont couramment utilisés dans les réactions de substitution.

Produits principaux :

Oxydation : Difluorométhylcétones, acides carboxyliques.

Réduction : Amines primaires.

Substitution : Divers dérivés pyrazole substitués.

Applications de la recherche scientifique

Chimie :

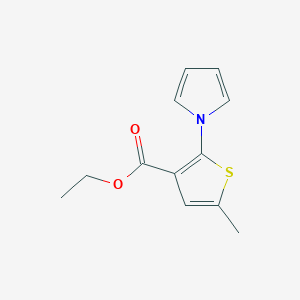

Bloc de construction : Le [1-(Difluorométhyl)-1H-pyrazol-4-yl]acétonitrile sert de bloc de construction polyvalent pour la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.

Biologie :

Inhibition enzymatique : Le composé peut être utilisé pour concevoir des inhibiteurs d'enzymes spécifiques, en tirant parti des propriétés uniques du groupe difluorométhyle pour améliorer l'affinité de liaison et la sélectivité.

Médecine :

Développement de médicaments : Ses dérivés sont explorés pour des applications thérapeutiques potentielles, y compris des activités anti-inflammatoires, anticancéreuses et antivirales.

Industrie :

Science des matériaux : Le composé peut être utilisé dans la synthèse de nouveaux matériaux avec des propriétés électroniques et optiques uniques, utiles dans diverses applications industrielles.

Mécanisme d'action

Le mécanisme par lequel le [1-(Difluorométhyl)-1H-pyrazol-4-yl]acétonitrile exerce ses effets dépend de son application spécifique. En chimie médicinale, le groupe difluorométhyle peut améliorer la stabilité métabolique et la biodisponibilité des candidats médicaments. Le composé peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, en modulant leur activité par le biais d'interactions de liaison. Le cycle pyrazole joue souvent un rôle crucial dans ces interactions, fournissant un échafaudage qui peut être fonctionnalisé davantage pour optimiser l'activité et la sélectivité.

Applications De Recherche Scientifique

Chemistry:

Building Block: [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: The compound can be used to design inhibitors for specific enzymes, leveraging the unique properties of the difluoromethyl group to enhance binding affinity and selectivity.

Medicine:

Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

Industry:

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties, useful in various industrial applications.

Mécanisme D'action

The mechanism by which [1-(Difluoromethyl)-1H-pyrazol-4-yl]acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring often plays a crucial role in these interactions, providing a scaffold that can be further functionalized to optimize activity and selectivity.

Comparaison Avec Des Composés Similaires

Composés similaires :

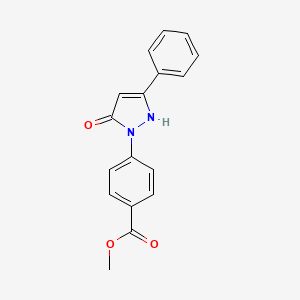

- [1-(Trifluorométhyl)-1H-pyrazol-4-yl]acétonitrile

- [1-(Méthyl)-1H-pyrazol-4-yl]acétonitrile

- [1-(Chlorométhyl)-1H-pyrazol-4-yl]acétonitrile

Comparaison :

- Difluorométhyle vs. Trifluorométhyle : Le groupe difluorométhyle offre un équilibre entre la lipophilie et les effets électroniques, conduisant souvent à de meilleures propriétés pharmacocinétiques par rapport au groupe trifluorométhyle plus lipophilique.

- Difluorométhyle vs. Méthyle : Le groupe difluorométhyle introduit des effets attracteurs d'électrons, ce qui peut améliorer les interactions de liaison avec certaines cibles biologiques, contrairement au groupe méthyle donneur d'électrons.

- Difluorométhyle vs. Chlorométhyle : Le groupe difluorométhyle est moins réactif que le groupe chlorométhyle, offrant une plus grande stabilité et réduisant la probabilité de réactions secondaires indésirables.

Propriétés

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBPAJGWGZASHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)

![Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B10903715.png)

![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10903730.png)

![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)

![N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide](/img/structure/B10903752.png)

![methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903764.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10903770.png)

![5,5-Dimethyl-3-[(3,4,5-trimethoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B10903772.png)